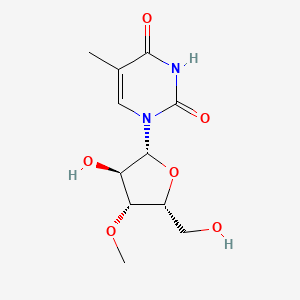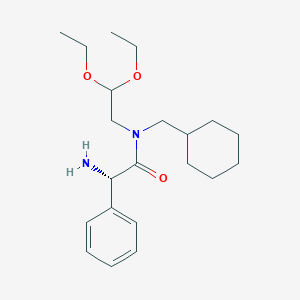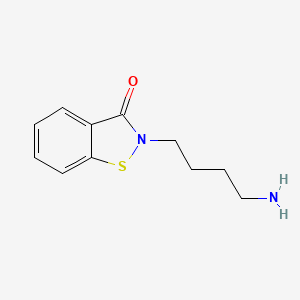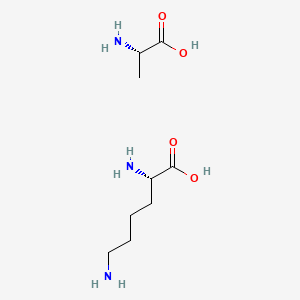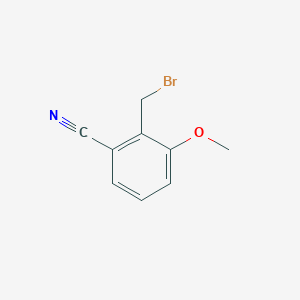
1-Hydroxy-6-methylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Hydroxy-6-methylanthracene-9,10-dione typically involves the reaction of phthalic anhydride with hydroxyl-substituted benzene in the presence of molten aluminum chloride and sodium chloride . This reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
1-Hydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are often other anthraquinone derivatives with modified functional groups .
科学研究应用
1-Hydroxy-6-methylanthracene-9,10-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can undergo hepatic phase I oxidation reactions, resulting in hydroxylation at specific positions on the anthraquinone core . These reactions produce metabolites that can exert biological effects, such as inhibiting specific enzymes or interacting with cellular receptors .
相似化合物的比较
1-Hydroxy-6-methylanthracene-9,10-dione can be compared with other similar compounds, such as:
5-Hydroxy-2-methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
Rubianthraquinone: A hydroxyanthraquinone isolated from the roots of Rubia yunnanensis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C15H10O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
1-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-5-6-9-11(7-8)14(17)10-3-2-4-12(16)13(10)15(9)18/h2-7,16H,1H3 |
InChI 键 |
JJEJSMGPHGEAHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
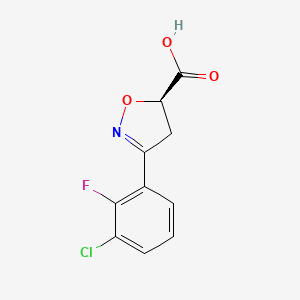
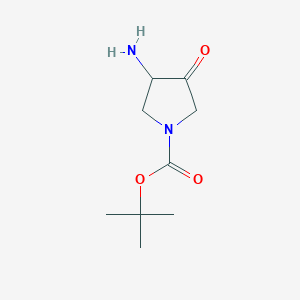

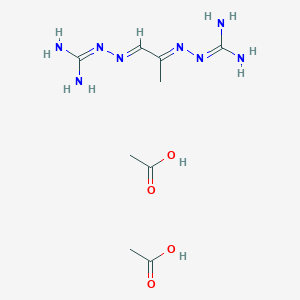
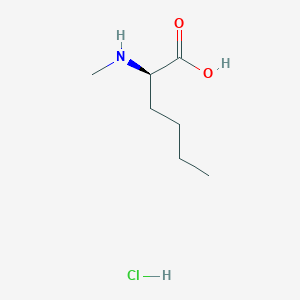
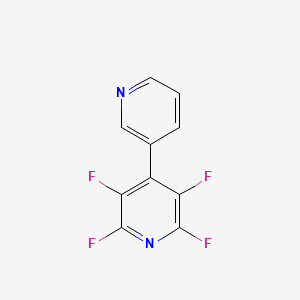
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
